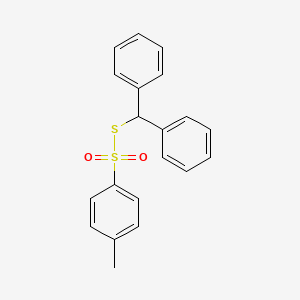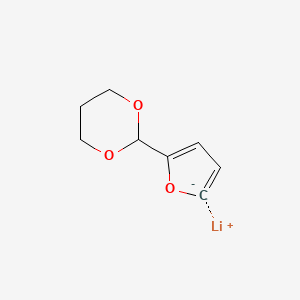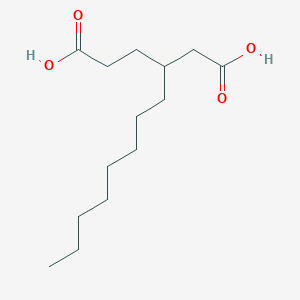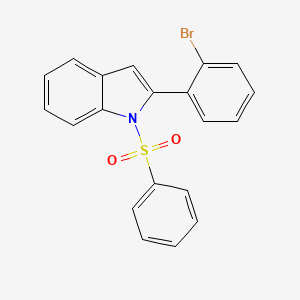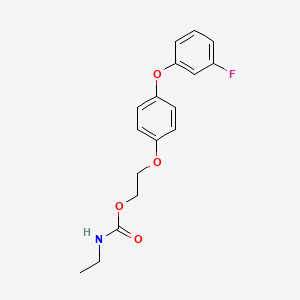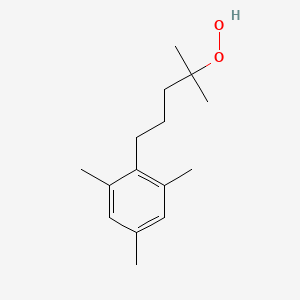
2-Methyl-5-(2,4,6-trimethylphenyl)pentane-2-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(2,4,6-trimethylphenyl)pentane-2-peroxol is an organic peroxide compound characterized by its branched hydrocarbon structure. This compound is notable for its stability and reactivity, making it a subject of interest in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(2,4,6-trimethylphenyl)pentane-2-peroxol typically involves the reaction of 2-Methyl-5-(2,4,6-trimethylphenyl)pentane with hydrogen peroxide under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the peroxide bond.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature and pressure to optimize the reaction conditions and minimize the formation of by-products.
Types of Reactions:
Oxidation: The peroxide group in this compound can undergo oxidation reactions, often resulting in the formation of alcohols or ketones.
Reduction: Reduction of the peroxide group can lead to the formation of the corresponding alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the benzylic position, where the trimethylphenyl group is attached.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide.
Major Products:
Alcohols: Formed through reduction reactions.
Ketones: Resulting from oxidation reactions.
Substituted Derivatives: Products of substitution reactions at the benzylic position.
Aplicaciones Científicas De Investigación
2-Methyl-5-(2,4,6-trimethylphenyl)pentane-2-peroxol has diverse applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions due to its ability to generate free radicals.
Biology: Investigated for its potential role in oxidative stress studies and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting oxidative pathways.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical formulations.
Mecanismo De Acción
The primary mechanism of action of 2-Methyl-5-(2,4,6-trimethylphenyl)pentane-2-peroxol involves the generation of free radicals through the cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include the activation of oxidative stress pathways and the modification of cellular components through radical-induced reactions.
Comparación Con Compuestos Similares
2,2,4-Trimethylpentane: A branched hydrocarbon with similar structural features but lacking the peroxide group.
2-Methyl-2,4-pentanediol: A diol with a similar carbon skeleton but different functional groups.
2-Methyl-2-pentene: An alkene with a similar carbon framework but different reactivity.
Uniqueness: 2-Methyl-5-(2,4,6-trimethylphenyl)pentane-2-peroxol is unique due to its peroxide functional group, which imparts distinct reactivity and stability compared to other branched hydrocarbons. Its ability to generate free radicals makes it particularly valuable in polymerization and oxidative processes.
Propiedades
Número CAS |
85981-80-2 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
2-(4-hydroperoxy-4-methylpentyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H24O2/c1-11-9-12(2)14(13(3)10-11)7-6-8-15(4,5)17-16/h9-10,16H,6-8H2,1-5H3 |
Clave InChI |
WORLWXIOZFISNG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)CCCC(C)(C)OO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


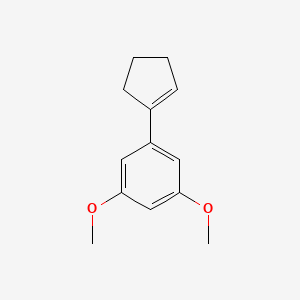
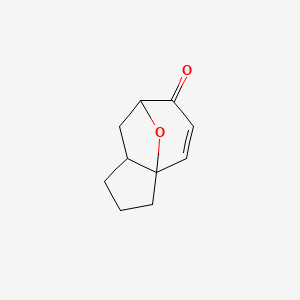
![2-Methoxyethyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14405752.png)

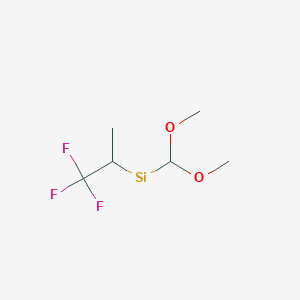
![1-[(E)-hydrazinylidenemethyl]-3-(4-methoxy-2,6-dimethylphenyl)urea](/img/structure/B14405765.png)
